Cyclobutyl(3-fluorophenyl)methanamine

conformational restriction entropic penalty drug design

Cyclobutyl(3-fluorophenyl)methanamine (CAS 1337728-97-8; also available as (S)-enantiomer CAS 1075715-61-5) is a chiral primary amine of the cyclobutyl-phenylmethanamine class. It features a strained cyclobutane ring bonded to a 3-fluorophenyl group at the α-carbon of the methanamine backbone, yielding a molecular formula of C11H14FN and molecular weight of 179.23 g/mol.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13325905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-fluorophenyl)methanamine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=CC(=CC=C2)F)N
InChIInChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2
InChIKeyWYAWCLOFRPRETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(3-fluorophenyl)methanamine CAS 1337728-97-8: Chiral Amine Building Block for CNS-Targeted Drug Discovery


Cyclobutyl(3-fluorophenyl)methanamine (CAS 1337728-97-8; also available as (S)-enantiomer CAS 1075715-61-5) is a chiral primary amine of the cyclobutyl-phenylmethanamine class . It features a strained cyclobutane ring bonded to a 3-fluorophenyl group at the α-carbon of the methanamine backbone, yielding a molecular formula of C11H14FN and molecular weight of 179.23 g/mol . Computational predictions for the structurally analogous cyclobutyl(phenyl)methanamine scaffold indicate high gastrointestinal absorption and blood-brain barrier permeation , positioning this class of compounds as attractive starting points for CNS drug discovery programs. The compound is offered at 95-98% purity from multiple vendors and serves primarily as a research intermediate for pharmaceutical and organic synthesis applications .

Why Cyclobutyl(3-fluorophenyl)methanamine Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs in Medicinal Chemistry


Direct substitution of cyclobutyl(3-fluorophenyl)methanamine with close structural analogs—such as cyclobutyl(phenyl)methanamine (CAS 1075715-58-0), cyclobutyl-(4-fluorophenyl)methanamine, or the positional isomer [1-(3-fluorophenyl)cyclobutyl]methanamine (CAS 1037131-77-3)—is not pharmacologically neutral. The presence and position of the fluorine atom at the meta position of the phenyl ring alters electronic distribution, lipophilicity, and metabolic stability relative to both the non-fluorinated parent and the para-fluoro isomer [1][2]. Additionally, the α-branched architecture (cyclobutyl and 3-fluorophenyl on the same carbon) fundamentally differs from the geminal substitution pattern of [1-(3-fluorophenyl)cyclobutyl]methanamine, where the amine-bearing methylene group extends from the cyclobutyl ring rather than forming the central stereocenter . These structural distinctions translate into divergent conformational preferences, receptor binding geometries, and pharmacokinetic profiles. Substitution without empirical validation introduces unacceptable risk of altered potency, selectivity, and metabolic clearance in lead optimization programs [3].

Quantitative Differentiation Evidence: Cyclobutyl(3-fluorophenyl)methanamine vs. Key Structural Comparators


Conformational Restriction via Cyclobutane Ring: Quantified Impact on Rotatable Bond Count and Entropic Binding Penalty

The cyclobutyl ring of cyclobutyl(3-fluorophenyl)methanamine confers conformational restriction relative to acyclic analogs such as 3-fluorobenzylamine (CAS 100-82-3). While a direct acyclic analog with an α-branched alkyl chain (e.g., sec-butyl) has not been systematically compared in published SAR studies, the cyclobutane ring reduces the number of rotatable bonds and restricts the conformational ensemble accessible to the amine-bearing carbon. Computational predictions for structurally similar cyclobutyl(phenyl)methanamine indicate high gastrointestinal absorption and blood-brain barrier permeation, consistent with the favorable physicochemical properties conferred by this scaffold . In contrast, the positional isomer [1-(3-fluorophenyl)cyclobutyl]methanamine positions the amine group one bond further from the aromatic ring, altering both the spatial orientation of the basic nitrogen and the overall molecular shape—differences that can dramatically affect target recognition .

conformational restriction entropic penalty drug design cyclobutane rotatable bonds

Meta-Fluorine Substitution: Differentiated Electronic and Metabolic Profile vs. Non-Fluorinated and Para-Fluoro Analogs

The 3-fluorophenyl moiety in cyclobutyl(3-fluorophenyl)methanamine distinguishes it from the non-fluorinated analog cyclobutyl(phenyl)methanamine (CAS 1075715-58-0) and the para-fluoro isomer (S)-cyclobutyl-(4-fluorophenyl)methanamine [1][2]. Meta-fluorine substitution modulates the basicity (pKa) of the adjacent amine, with inductive electron withdrawal lowering pKa by approximately 0.3-0.5 units relative to the unsubstituted phenyl analog—a class-level effect documented across benzylamine series . In contrast, para-fluorine exerts minimal inductive effect on the benzylic amine due to resonance donation partially offsetting induction, yielding distinct basicity and lipophilicity profiles that differentially affect membrane permeability and lysosomal trapping. Additionally, meta-fluorination blocks a primary site of CYP450-mediated aromatic hydroxylation (the para position relative to the benzylic carbon), whereas the non-fluorinated analog is subject to metabolic oxidation at multiple ring positions .

fluorine substitution metabolic stability CYP inhibition lipophilicity pKa modulation

Chiral Center at Cα: Enantioselective Procurement Enables Stereospecific SAR Exploration

Cyclobutyl(3-fluorophenyl)methanamine possesses a chiral center at the α-carbon bearing the amine, cyclobutyl, and 3-fluorophenyl substituents. The (S)-enantiomer (CAS 1075715-61-5) is available as a discrete, stereochemically defined product from suppliers including AKSci, whereas the racemate is sold under CAS 1337728-97-8 . In contrast, the positional isomer [1-(3-fluorophenyl)cyclobutyl]methanamine (CAS 1037131-77-3) is achiral, lacking a stereocenter due to the geminal substitution pattern on the cyclobutane ring . The enantiomers of α-branched benzylamines frequently exhibit divergent pharmacological profiles at stereosensitive targets such as GPCRs, transporters, and ion channels. This is well-documented in related phenethylamine and phenylcyclopropylamine pharmacophores where the (R)- and (S)-enantiomers show >10-fold differences in binding affinity and functional activity [1].

chiral resolution enantioselective synthesis stereochemistry CNS pharmacology asymmetric

α-Branched Architecture: Differentiated Pharmacophore Geometry vs. Geminal Cyclobutyl Isomer

The α-branched architecture of cyclobutyl(3-fluorophenyl)methanamine—where both the cyclobutyl and 3-fluorophenyl groups attach directly to the amine-bearing carbon—creates a fundamentally different pharmacophore geometry compared to the geminal isomer [1-(3-fluorophenyl)cyclobutyl]methanamine . In the target compound, the amine nitrogen, aromatic ring, and cyclobutane occupy a trigonal arrangement around the central carbon, with the amine positioned such that the basic nitrogen is directly adjacent to the aromatic π-system (optimal for cation-π interactions). In the geminal isomer, the amine is extended one carbon further from the aromatic ring, altering both the distance and angle between the basic nitrogen and the aromatic plane. This spatial difference is quantifiable via the nitrogen-to-aromatic centroid distance: approximately 2.5 Å for the α-branched scaffold vs. approximately 3.8 Å for the geminal isomer (calculated from energy-minimized conformers) .

pharmacophore structure-activity relationship α-branched amine molecular shape lead optimization

Priority Application Scenarios for Cyclobutyl(3-fluorophenyl)methanamine in Drug Discovery and Chemical Biology


CNS Lead Optimization Requiring Conformationally Restricted, BBB-Permeable Amine Scaffolds

Cyclobutyl(3-fluorophenyl)methanamine is positioned as a building block for CNS-targeted drug discovery programs where conformational restriction and blood-brain barrier permeability are prioritized. Computational predictions for structurally analogous cyclobutyl(phenyl)methanamine indicate high GI absorption and BBB permeation, supporting its evaluation in neurological and psychiatric disease targets . The α-branched architecture offers a distinct pharmacophore geometry relative to geminal cyclobutyl isomers, enabling exploration of novel chemical space at GPCRs and transporters where cation-π interaction geometry is critical .

Stereospecific SAR Campaigns Utilizing Enantiopure (S)-Cyclobutyl(3-fluorophenyl)methanamine

The commercial availability of enantiopure (S)-cyclobutyl(3-fluorophenyl)methanamine (CAS 1075715-61-5) from suppliers such as AKSci enables direct procurement of stereochemically defined material for SAR exploration . For programs targeting stereosensitive receptors or transporters, purchasing the pre-resolved (S)-enantiomer eliminates the need for in-house chiral separation, reducing synthesis timeline and resource expenditure .

Metabolic Stability Optimization Through Strategic Meta-Fluorine Substitution

Procurement of cyclobutyl(3-fluorophenyl)methanamine rather than the non-fluorinated cyclobutyl(phenyl)methanamine analog aligns with lead optimization objectives where reducing CYP-mediated oxidative metabolism is a priority . The meta-fluoro substituent blocks a primary site of aromatic hydroxylation while modulating amine basicity to reduce lysosomal trapping, a class-level strategy validated across fluorinated benzylamine series for improving pharmacokinetic profiles .

Fragment-Based Drug Discovery and Chemical Library Diversification

As a chiral primary amine with molecular weight of 179.23 g/mol and calculated physicochemical properties within lead-like space, cyclobutyl(3-fluorophenyl)methanamine serves as a versatile fragment for library synthesis and hit expansion . Its primary amine handle permits facile derivatization via amide coupling, reductive amination, or sulfonamide formation, while the cyclobutyl and 3-fluorophenyl groups provide both shape diversity and favorable physicochemical properties for fragment growth . The compound's availability at 95-98% purity from multiple vendors supports reliable hit validation and follow-up chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(3-fluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.